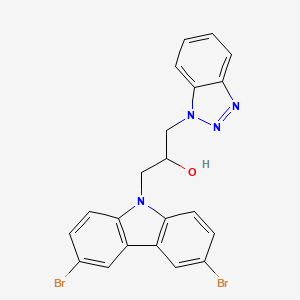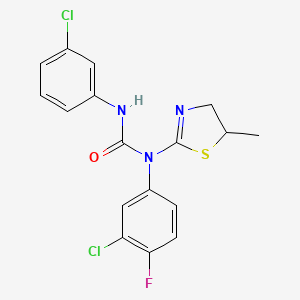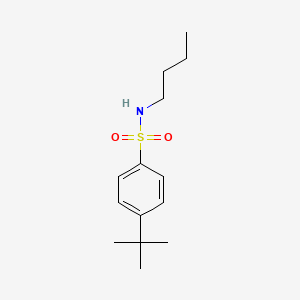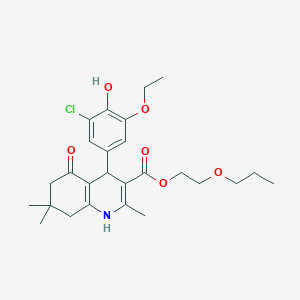![molecular formula C19H12BrClN2O3 B5253275 6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5253275.png)
6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a complex organic compound that belongs to the class of benzoquinolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Halogenation: Incorporation of bromine and chlorine atoms.
Cyclization: Formation of the benzoquinoline core structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or hydrogen gas.
Substitution reagents: Such as organometallic compounds or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and nitro groups can influence its binding affinity and activity. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-4-nitrophenol
- 4-chloro-2-nitrophenol
- 2-chloro-4-nitrophenol
Uniqueness
6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is unique due to its specific combination of functional groups and the benzoquinoline core structure
Propriétés
IUPAC Name |
6-bromo-4-(2-chloro-5-nitrophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O3/c20-16-8-15-13(14-7-10(23(25)26)5-6-17(14)21)9-18(24)22-19(15)12-4-2-1-3-11(12)16/h1-8,13H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWJDPSKFWXXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5253195.png)

![4-[3-[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl]morpholine](/img/structure/B5253226.png)
![2-(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol trifluoroacetate (salt)](/img/structure/B5253233.png)
![1-Propyl-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B5253234.png)

![4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5253239.png)

![2-chloro-1-[4-(3-ethoxyphenoxy)butoxy]-4-nitrobenzene](/img/structure/B5253252.png)
![2-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5253258.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5253269.png)
![N-[(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B5253283.png)
![tert-butyl [(4-benzyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]carbamate](/img/structure/B5253291.png)
